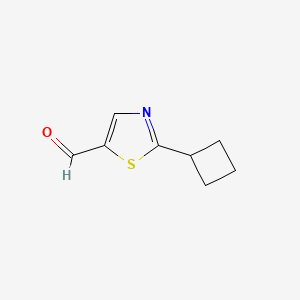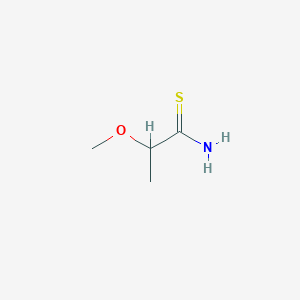
2-Methoxypropanethioamide
Overview
Description
2-Methoxypropanethioamide is a chemical compound with the molecular formula C4H9NOS . It is listed under the CAS Number 1250027-67-8 . The structure of (2S)-2-methoxypropanethioamide contains total 15 bond(s); 6 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), and 1 ether(s) (aliphatic) .
Molecular Structure Analysis
The molecular structure of 2-Methoxypropanethioamide consists of 4 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The molecule has a total of 15 bonds, including 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 ether .Scientific Research Applications
Anticancer and Antiproliferative Properties :
- 2-Methoxyestradiol (2ME), an estradiol metabolite, has been shown to have antiproliferative effects on various tumor cell lines, including breast cancer cells. This compound enhances the antiproliferative property of certain antihormones and cytostatics, and exhibits similar properties to letrozole in inhibiting aromatase activity, potentially offering a new treatment regimen for hormone-dependent cancers (Mueck, Seeger, & Huober, 2004).
- 2-Methoxyestradiol also demonstrates antiangiogenic and antitumor activities. It disrupts microtubule function, inhibits cell proliferation in vitro, and suppresses certain murine tumors in vivo. Specifically, it was found to be effective against breast cancer cell lines and to inhibit angiogenesis in vitro (Klauber, Parangi, Flynn, Hamel, & D'Amato, 1997).
Drug Delivery Systems for Antitumor Drugs :
- Research has been conducted to improve the clinical application of 2-Methoxyestradiol (2ME) as an antitumor drug. For instance, a study on TiO2 nanoparticles coated with polyethylene glycol as a carrier for 2ME shows promise for targeted drug delivery. This approach aims to enhance the effectiveness and specificity of 2ME in cancer treatment (León, Reuquén, Garín, Segura, Vargas, Zapata, & Orihuela, 2017).
Use in Treating Hormone-Refractory Prostate Cancer :
- A phase II multicenter, randomized, double-blind trial assessed the pharmacokinetics, pharmacodynamics, and efficacy of oral 2-Methoxyestradiol capsules in treating hormone-refractory prostate cancer. The study provided insights into the potential of this compound in clinical cancer therapy (Sweeney, Liu, Yiannoutsos, Kolesar, Horvath, Staab, Fife, Armstrong, Treston, Sidor, & Wilding, 2005).
Potential for Treating Multiple Myeloma :
- 2-Methoxyestradiol (2ME2) has been evaluated for its preclinical activity as a therapeutic agent for myeloma. The study found that 2ME2 inhibited cell replication and induced apoptosis in multiple myeloma cell lines, suggesting its potential as an effective treatment for this type of cancer (Witzig, 2002).
properties
IUPAC Name |
2-methoxypropanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c1-3(6-2)4(5)7/h3H,1-2H3,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOKASGYCDWWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxypropanethioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone](/img/structure/B1425347.png)
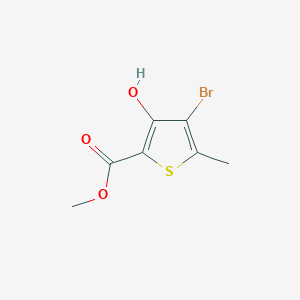
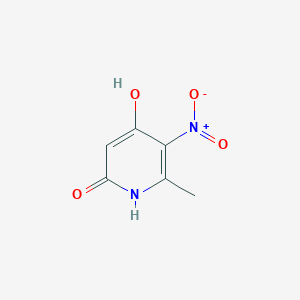
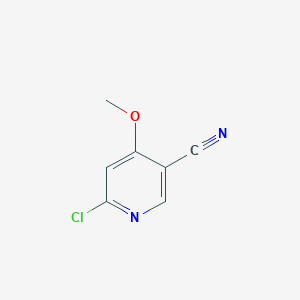

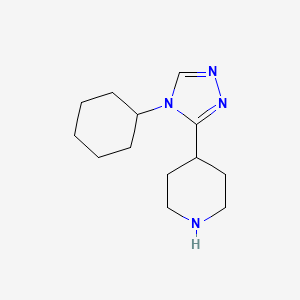
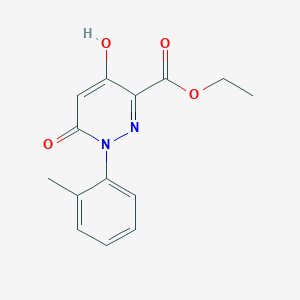
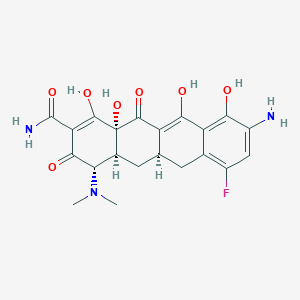
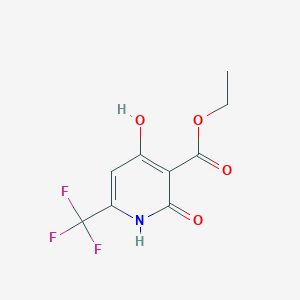
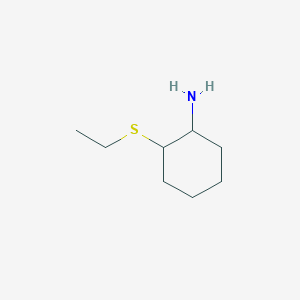
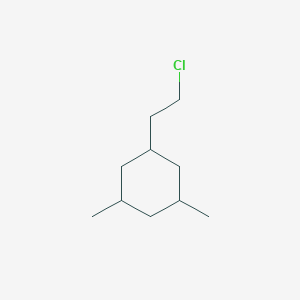
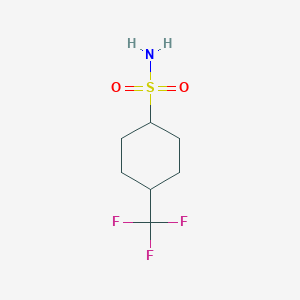
![4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425367.png)
